4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Overview
Description
4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18383758 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 374.48 g/mol. Its structure features a chromene core fused with a cyclopentane ring and a glycine derivative, which may influence its biological interactions.
Property | Value |
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Molecular Formula | |
Molecular Weight | 374.48 g/mol |
IUPAC Name | This compound |
Anti-inflammatory Activity
Studies have indicated that compounds related to chromenes exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOXs), which are key mediators in inflammatory pathways. For instance, derivatives of chromenes have shown to inhibit COX-2 and LOX-15 in vitro, suggesting that this compound may similarly modulate these pathways .
Antioxidant Activity
The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of neuroprotection and aging-related diseases. The presence of the chromene structure is believed to enhance its electron-donating capabilities, thus neutralizing reactive oxygen species (ROS).
Anticancer Properties
Preliminary research suggests that chromene derivatives can induce apoptosis in cancer cells. For example, studies have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer). The unique combination of the chromene core with a glycine moiety may enhance its interaction with cellular targets involved in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX and LOX), leading to reduced production of pro-inflammatory mediators.
- Cell Signaling Modulation : By interacting with various receptors and signaling pathways, this compound could modulate cellular responses related to inflammation and cancer.
- Free Radical Scavenging : Its antioxidant properties may protect cells from oxidative damage by neutralizing free radicals.
Case Studies
A recent study assessed the anti-inflammatory effects of various chromene derivatives in animal models. The results indicated that compounds similar to 4-Oxo-8-propyl showed significant reductions in edema and inflammatory markers when administered . Another investigation into the cytotoxic effects on MCF-7 cells revealed that certain modifications to the chromene structure enhanced cell death rates compared to controls .
Properties
IUPAC Name |
(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-5-7-13-10-16-14-8-6-9-15(14)20(25)28-18(16)11-17(13)27-19(24)12-23-21(26)29-22(2,3)4/h10-11H,5-9,12H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXMFVPPORUFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CNC(=O)OC(C)(C)C)OC(=O)C3=C2CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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